(1-benzyl-1H-benzimidazol-2-yl)methyl 4H-1,2,4-triazol-3-yl sulfide
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Overview
Description
(1-benzyl-1H-benzimidazol-2-yl)methyl 4H-1,2,4-triazol-3-yl sulfide is a compound that has garnered interest due to its potential applications in various fields, including medicinal chemistry and materials science. This compound features a benzimidazole core, which is known for its biological activity, and a triazole moiety, which is often used in click chemistry.
Preparation Methods
The synthesis of (1-benzyl-1H-benzimidazol-2-yl)methyl 4H-1,2,4-triazol-3-yl sulfide typically involves the reaction of a benzimidazole derivative with a triazole derivative under specific conditions. One common method involves the use of a click reaction, where an azide and an alkyne react in the presence of a copper catalyst to form the triazole ring . The reaction conditions often include solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) and temperatures ranging from room temperature to slightly elevated temperatures .
Chemical Reactions Analysis
(1-benzyl-1H-benzimidazol-2-yl)methyl 4H-1,2,4-triazol-3-yl sulfide can undergo various chemical reactions, including:
Scientific Research Applications
(1-benzyl-1H-benzimidazol-2-yl)methyl 4H-1,2,4-triazol-3-yl sulfide has several scientific research applications:
Medicinal Chemistry: It has been studied for its potential antimicrobial and antifungal properties. The compound’s structure allows it to interact with various biological targets, making it a candidate for drug development.
Materials Science: The compound can be used in the synthesis of polymers and other materials due to its ability to form stable triazole rings.
Biochemistry: It is used as a ligand in coordination chemistry and can stabilize metal ions in various oxidation states.
Mechanism of Action
The mechanism of action of (1-benzyl-1H-benzimidazol-2-yl)methyl 4H-1,2,4-triazol-3-yl sulfide involves its interaction with biological targets, such as enzymes or receptors. The triazole ring can coordinate with metal ions, enhancing the compound’s ability to inhibit or activate specific enzymes . Additionally, the benzimidazole core can interact with DNA or proteins, leading to various biological effects .
Comparison with Similar Compounds
(1-benzyl-1H-benzimidazol-2-yl)methyl 4H-1,2,4-triazol-3-yl sulfide can be compared with other similar compounds, such as:
1-benzyl-1H-1,2,3-triazole: This compound also features a triazole ring but lacks the benzimidazole core, making it less versatile in biological applications.
2-phenyl-1H-benzimidazole: This compound has a benzimidazole core but lacks the triazole ring, limiting its use in click chemistry and coordination chemistry.
Properties
Molecular Formula |
C17H15N5S |
---|---|
Molecular Weight |
321.4g/mol |
IUPAC Name |
1-benzyl-2-(1H-1,2,4-triazol-5-ylsulfanylmethyl)benzimidazole |
InChI |
InChI=1S/C17H15N5S/c1-2-6-13(7-3-1)10-22-15-9-5-4-8-14(15)20-16(22)11-23-17-18-12-19-21-17/h1-9,12H,10-11H2,(H,18,19,21) |
InChI Key |
FDDZHCAIILPCIH-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)CN2C3=CC=CC=C3N=C2CSC4=NC=NN4 |
Canonical SMILES |
C1=CC=C(C=C1)CN2C3=CC=CC=C3N=C2CSC4=NC=NN4 |
Origin of Product |
United States |
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